(3-Hydroxy-5-iodophenyl)acetic acid
Description
However, the majority of the evidence focuses on acetic acid-modified sludge-based biochar (ASBB) and its application in uranium (U(VI)) recovery from wastewater. ASBB is synthesized by treating sludge-derived biochar (SBB) with acetic acid, which enhances its porosity and introduces carboxyl (-COOH) functional groups. These modifications significantly improve its adsorption capacity and kinetics for U(VI), achieving a removal efficiency of 97.8% under optimal conditions (pH = 6.0, adsorbent dosage = 0.30 g/L, 5.0 min equilibrium time) .
Properties
CAS No. |
1393540-48-1 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
2-(3-hydroxy-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
InChI Key |
IKUBIIBWVBODFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of (3-iodophenyl)acetonitrile. In this method, (3-iodophenyl)acetonitrile is refluxed with a 1.0M aqueous sodium hydroxide solution for 4 hours. The resulting solution is then extracted with diethyl ether, and the aqueous phase is acidified with a 1.0M hydrochloric acid solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-iodophenyl)glyoxylic acid.
Reduction: Formation of (3-hydroxyphenyl)acetic acid.
Substitution: Formation of (3-azidophenyl)acetic acid or (3-cyanophenyl)acetic acid.
Scientific Research Applications
(3-Hydroxy-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds and Adsorbents
The following analysis compares ASBB with other adsorbents and modified compounds used in uranium recovery, as detailed in the evidence:
Structural and Functional Group Comparisons
Key Findings :
- ASBB vs. SBB: Acetic acid modification increases the -COOH group content by 0.11 mmol/g, enhancing U(VI) binding via monodentate coordination with -COO⁻ .
- ASBB vs. Fe₃O₄-Modified Biochar : While Fe₃O₄ composites show higher adsorption capacity (225–237 mg/g), ASBB achieves faster equilibrium (5.0 min vs. 20–30 min for Fe₃O₄) .
- ASBB vs. Amidoxime Systems : Amidoxime-functionalized materials exhibit strong U(VI) affinity but require complex synthesis. ASBB offers a cost-effective alternative with comparable efficiency (~97.8% removal) .
Adsorption Performance Under Optimal Conditions
Mechanistic Insights :
- ASBB’s rapid adsorption is attributed to pore expansion and enhanced electrostatic interactions between U(VI) species (e.g., (UO₂)₃(OH)₅⁺) and -COO⁻ groups .
- Competing adsorbents like HNO₃-modified biochar rely on nitro groups (-NO₂), which are less effective at near-neutral pH compared to -COOH .
Thermodynamic and Kinetic Behavior
Critical Analysis of Limitations and Advantages
- ASBB Limitations : Lower adsorption capacity vs. Fe₃O₄ composites; sensitivity to alkaline conditions (removal drops to <50% at pH >7) .
- Advantages Over Similar Compounds: Cost-Effectiveness: Utilizes waste sludge, reducing synthesis costs . Eco-Friendly: Acetic acid is less corrosive than HNO₃ or HCl used in other modifications .
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